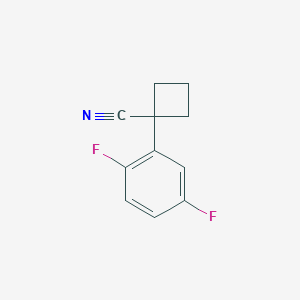
1-(2,5-Difluorophenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Difluorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9F2N and a molecular weight of 193.19 g/mol. It is characterized by the presence of a cyclobutane ring attached to a 2,5-difluorophenyl group and a carbonitrile group. This compound is primarily used as a research chemical and serves as a building block for the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)cyclobutanecarbonitrile typically involves the reaction of 2,5-difluorobenzyl chloride with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)cyclobutanecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The cyclobutane ring can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(2,5-difluorophenyl)cyclobutylamine.
Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)cyclobutanecarbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)cyclobutanecarbonitrile: Similar structure with fluorine atoms at different positions on the phenyl ring.
1-(2,6-Difluorophenyl)cyclobutanecarbonitrile: Another isomer with fluorine atoms at the 2 and 6 positions.
Uniqueness
1-(2,5-Difluorophenyl)cyclobutanecarbonitrile is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure allows for the synthesis of distinct derivatives and exploration of specific biological activities.
Properties
Molecular Formula |
C11H9F2N |
|---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H9F2N/c12-8-2-3-10(13)9(6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
OMNYALHSYCZXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















